molecular formula C20H13Cl2N3O B2498702 N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide CAS No. 476633-99-5

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide

Cat. No.: B2498702
CAS No.: 476633-99-5
M. Wt: 382.24
InChI Key: XZWQJHIFPCMYHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1H-Benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide is a synthetic benzamide-benzimidazole hybrid compound designed for life sciences research. This structural class is of significant interest in medicinal chemistry due to its potential to interact with key biological targets. Benzimidazole derivatives are recognized as privileged structures in drug discovery, known to exhibit a broad spectrum of pharmacological activities. Scientific studies on closely related molecular scaffolds indicate that such hybrids are frequently investigated for their antimicrobial and anticancer properties . For instance, certain benzimidazole-bearing benzamides have demonstrated promising activity against human colorectal carcinoma cell lines (HCT116), suggesting their utility as tools for probing cancer biology and chemotherapeutic strategies . The dichlorophenyl moiety incorporated into the structure is a common feature in bioactive molecules intended to enhance binding affinity and modulate electronic properties, which can be critical for interacting with enzyme active sites . Researchers can leverage this compound as a core scaffold to explore structure-activity relationships (SAR), particularly in the development of novel enzyme inhibitors or cytotoxic agents. It serves as a valuable intermediate or reference standard for biochemical assay development and target validation in oncological and infectious disease research.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O/c21-13-7-10-15(16(22)11-13)20(26)23-14-8-5-12(6-9-14)19-24-17-3-1-2-4-18(17)25-19/h1-11H,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWQJHIFPCMYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide typically involves the condensation of 4-(1H-benzimidazol-2-yl)aniline with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This compound can interfere with the function of microtubules, leading to the disruption of cell division and ultimately causing cell death. Additionally, it may inhibit certain kinases and other signaling molecules involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and biological activities:

Compound Name Molecular Formula Substituents Biological Activity LogP Reference
N-[4-(1H-Benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide C20H13Cl2N3O 2,4-dichlorobenzamide Anthelmintic (potential) ~5.2
N-[4-(1H-Benzimidazol-2-yl)phenyl]acetamide C15H13N3O Acetamide Anthelmintic (comparable to albendazole) ~2.8
B1 (N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline) C16H15N3O2 4-methoxyaniline Analgesic (PPARγ agonist) ~3.1
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide C20H12Cl2N2OS Benzothiazole, dichloro Screening compound (lipophilic) 6.1
WAY-270360 (N-[4-(1H-Benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide) C22H19N3O3 2,4-dimethoxybenzamide Sirtuin modulator, EGFR inhibitor ~3.5

Key Observations

Anthelmintic Activity :

  • The acetamide derivative (LogP ~2.8) exhibits potent anthelmintic activity comparable to albendazole, highlighting the importance of the benzimidazole core . The target compound’s dichlorobenzamide group may enhance binding to β-tubulin in parasites, a common target for benzimidazole anthelmintics, but its higher LogP (~5.2) could reduce aqueous solubility, necessitating formulation optimization .

Analgesic Effects :

  • Compound B1 (LogP ~3.1) demonstrates PPARγ agonist activity, attenuating morphine-induced hyperalgesia. The methoxy group in B1 improves solubility compared to the target compound’s dichloro substituents, suggesting that electronic and steric modifications influence target selectivity .

Structural Modifications and Lipophilicity :

  • Replacing benzimidazole with benzothiazole (LogP 6.1) increases lipophilicity, which may enhance membrane permeability but reduce solubility. Conversely, the dimethoxy substituents in WAY-270360 (LogP ~3.5) balance lipophilicity and solubility, enabling dual modulation of sirtuins and EGFR .

Antitumor Potential: MS-247, a benzimidazole-containing DNA minor groove binder, shows topoisomerase inhibition and apoptosis induction. The dichlorobenzamide group in the target compound may similarly interact with DNA or enzymes, though specific mechanistic data are needed .

Biological Activity

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through the following mechanisms:

  • Inhibition of Cell Proliferation : The compound significantly reduces the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
  • Activation of Apoptotic Pathways : It activates caspase pathways leading to increased apoptosis in cancerous cells.

Case Study: Breast Cancer Cells

In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours. The mechanism involved upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains.

  • Mechanism : It disrupts bacterial cell membranes and inhibits DNA synthesis, leading to bacterial cell death.

Table 1: Antimicrobial Activity Against Different Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antidiabetic Activity

This compound has also been evaluated for its antidiabetic effects.

  • Mechanism : It enhances insulin sensitivity and reduces blood glucose levels by modulating glucose transporters.

Case Study: Diabetic Rats

In an experimental model using streptozotocin-induced diabetic rats, administration of the compound at doses of 5 mg/kg resulted in a significant decrease in fasting blood glucose levels within two weeks .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

  • Mechanism : It appears to reduce oxidative stress and inflammation in neuronal cells.

Table 2: Neuroprotective Effects in Cell Culture Studies

Treatment Concentration% Reduction in Oxidative Stress
10 µM40%
20 µM60%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves coupling 2,4-dichlorobenzoyl chloride with 4-(1H-benzimidazol-2-yl)aniline under reflux in anhydrous solvents like ethanol or methanol. Key parameters include:

  • Catalyst use : Acidic conditions (e.g., glacial acetic acid) improve coupling efficiency .
  • Reaction time : 12–24 hours under reflux ensures complete amide bond formation .
  • Purification : Recrystallization using methanol or ethanol yields >80% purity .
    • Validation : Monitor progress via TLC (Rf ~0.7–0.9 in ethyl acetate/hexane) and confirm purity via melting point analysis (e.g., 170–175°C) .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • Essential Methods :

  • FTIR : Verify amide C=O stretch (~1650 cm⁻¹) and benzimidazole N-H stretch (~3400 cm⁻¹) .
  • 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and dichlorophenyl carbons (δ 120–140 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 396–398 (M+H⁺) confirms molecular weight .
    • Advanced Cross-Validation : X-ray crystallography (if crystalline) resolves conformational ambiguities .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence biological activity, and what SAR trends are observed?

  • SAR Insights :

  • 2,4-Dichloro Substitution : Enhances lipophilicity and target binding (e.g., EGFR inhibition) compared to methoxy or nitro groups .
  • Benzimidazole Core : Critical for π-π stacking with kinase active sites; replacing with benzothiazole reduces potency .
    • Methodology : Synthesize analogs (e.g., 2,4-dimethoxy or 4-nitro variants) and compare IC50 values in enzyme assays .

Q. What experimental strategies resolve contradictions in bioactivity data across studies (e.g., anti-inflammatory vs. anticonvulsant effects)?

  • Root Causes :

  • Assay Variability : Differences in cell lines (e.g., RAW264.7 macrophages vs. neuronal models) .
  • Metabolic Stability : Hepatic microsome assays reveal rapid degradation in certain media, skewing IC50 .
    • Mitigation : Standardize protocols (e.g., rat paw edema for anti-inflammatory testing) and use pharmacokinetic profiling to assess bioavailability .

Q. How can computational methods predict binding modes of this compound with targets like EGFR or sirtuins?

  • Workflow :

  • Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17); focus on dichlorophenyl binding to hydrophobic pockets .
  • MD Simulations : GROMACS simulations (100 ns) validate stability of benzimidazole-ATP binding site interactions .
    • Validation : Compare computational Kd values with SPR-measured affinities .

Data Integrity & Reproducibility

Q. What steps prevent misassignment of structural analogs during synthesis (e.g., sulfonamide vs. amide derivatives)?

  • Best Practices :

  • Spectral Differentiation : Sulfonamide S=O stretches (~1350 cm⁻¹ in IR) vs. amide C=O (~1650 cm⁻¹) .
  • HPLC-MS : Use reverse-phase C18 columns to distinguish analogs with <5% retention time variation .
    • Case Study : A published correction highlighted misassignment of N-[4-(anilinosulfonyl)phenyl]-2,4-dichlorobenzamide due to sulfonamide/amide confusion, resolved via HRMS .

Biological Mechanism Elucidation

Q. What in vivo models are appropriate for evaluating its neuroprotective or anticancer potential?

  • Models :

  • Neuroprotection : Kainic acid-induced seizures in Wistar rats (150–200 g), monitoring latency to convulsions .
  • Anticancer : Xenograft mice (e.g., HCT-116 colon cancer) with daily oral dosing (10–50 mg/kg) .
    • Endpoint Analysis : Histopathology (organ toxicity) and LC-MS quantification of plasma metabolites .

Tables for Key Data

Parameter Synthetic Condition Biological Activity (IC50) Reference
Optimal SolventEthanol (anhydrous)N/A
Reaction Temperature80–90°C (reflux)N/A
Anti-inflammatory (COX-2)N/A12.3 µM
EGFR InhibitionN/A0.45 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.